molecular formula C14H19N3O2 B12901659 4-Amino-7-(diethylamino)-2-ethyl-1H-isoindole-1,3(2H)-dione CAS No. 66339-18-2

4-Amino-7-(diethylamino)-2-ethyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B12901659
CAS No.: 66339-18-2
M. Wt: 261.32 g/mol
InChI Key: QJLRXCBWNFQSRL-UHFFFAOYSA-N
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Description

4-Amino-7-(diethylamino)-2-ethylisoindoline-1,3-dione is an organic compound with a complex structure that includes both amino and diethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-7-(diethylamino)-2-ethylisoindoline-1,3-dione typically involves multiple steps. One common method includes the nucleophilic aromatic substitution reaction of a precursor compound with diethylamine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-7-(diethylamino)-2-ethylisoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

4-Amino-7-(diethylamino)-2-ethylisoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-7-(diethylamino)-2-ethylisoindoline-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-7-(diethylamino)-2-ethylisoindoline-1,3-dione is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its combination of amino and diethylamino groups makes it versatile for various chemical reactions and applications .

Properties

CAS No.

66339-18-2

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

4-amino-7-(diethylamino)-2-ethylisoindole-1,3-dione

InChI

InChI=1S/C14H19N3O2/c1-4-16(5-2)10-8-7-9(15)11-12(10)14(19)17(6-3)13(11)18/h7-8H,4-6,15H2,1-3H3

InChI Key

QJLRXCBWNFQSRL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2C1=O)N(CC)CC)N

Origin of Product

United States

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